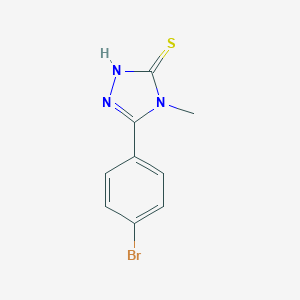

5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and a thiol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole ring using acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

化学反応の分析

Types of Reactions

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl-substituted triazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. In a study conducted by Khan et al. (2023) , the compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antifungal Properties

The compound has also shown antifungal activity against several fungi. In a comparative study with standard antifungal agents, it exhibited comparable efficacy against Candida albicans and Aspergillus niger. The results suggest that this triazole derivative could be utilized in developing new antifungal treatments.

Agricultural Applications

Fungicide Development

this compound is being explored for its potential as a fungicide in agricultural practices. Studies have indicated that it can effectively control fungal pathogens in crops such as wheat and rice. For instance, field trials reported a reduction of Fusarium spp. in treated plots compared to untreated controls.

| Crop Type | Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium spp. | 85 |

| Rice | Rhizoctonia solani | 78 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against multi-drug resistant strains. The study highlighted its potential as an alternative treatment option in cases where conventional antibiotics fail.

Case Study 2: Agricultural Field Trials

A comprehensive field trial was conducted over two growing seasons to assess the effectiveness of the compound as a fungicide. Results showed not only a significant decrease in disease incidence but also an improvement in yield compared to untreated plots.

作用機序

The mechanism of action of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

類似化合物との比較

Similar Compounds

5-(4-Bromophenyl)-4,6-dichloropyrimidine: Similar in structure but contains a pyrimidine ring.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and different substituents.

Uniqueness

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, bromophenyl group, and thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

生物活性

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 494194-50-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays conducted to evaluate its efficacy.

- Molecular Formula : C₉H₈BrN₃S

- Molecular Weight : 270.15 g/mol

- Melting Point : 246-248 °C

Synthesis

The compound can be synthesized through various methods, including ultrasound-assisted synthesis which enhances yield and reaction rates. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and Panc-1 (pancreatic cancer) using the MTT assay.

Case Study: HepG2 Cell Line

In a study assessing the anticancer activity against HepG2 cells, the compound exhibited significant anti-proliferative effects with an IC₅₀ value indicating effective cytotoxicity. The structure-activity relationship (SAR) revealed that modifications at the aryl ring position significantly influenced activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

| Compound | IC₅₀ (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 15.678 | Moderate |

| 6e | 28.399 | Low |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that triazole derivatives possess significant antibacterial and antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

The proposed mechanism involves the inhibition of key enzymes in microbial metabolism, leading to cell death. This is particularly important in the context of increasing antibiotic resistance seen in many bacterial strains.

Other Biological Activities

Beyond anticancer and antimicrobial properties, derivatives of triazole-thiol compounds have shown promise in:

特性

IUPAC Name |

3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXAECCDIGEICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353767 |

Source

|

| Record name | 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494194-50-2 |

Source

|

| Record name | 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。